Undecyl chloroacetate

Description

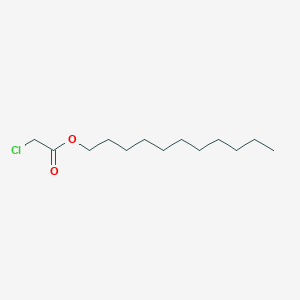

Structure

3D Structure

Properties

CAS No. |

5458-29-7 |

|---|---|

Molecular Formula |

C13H25ClO2 |

Molecular Weight |

248.79 g/mol |

IUPAC Name |

undecyl 2-chloroacetate |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |

InChI Key |

TUVDFKPEKORZQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to Undecyl Chloroacetate (B1199739)

The traditional and most common method for synthesizing undecyl chloroacetate is through esterification reactions. This approach involves the reaction of undecyl alcohol with either chloroacetic acid or chloroacetyl chloride.

Esterification Reactions: Catalytic Approaches and Process Optimization

The esterification of undecyl alcohol with chloroacetic acid is an equilibrium-limited reaction and requires a catalyst to achieve reasonable reaction rates and yields. Mineral acids like sulfuric acid and phosphoric acid have been traditionally employed for this purpose. zsmu.edu.ualibretexts.org However, their corrosive nature and the difficulty in separating them from the reaction mixture pose significant environmental and operational challenges. nih.gov To overcome these drawbacks, a variety of heterogeneous catalysts have been explored. These include solid superacids, acidic resins, and polyoxometalates, which offer the advantages of easy separation and reusability. nih.gov

Process optimization plays a crucial role in maximizing the yield and purity of this compound. Key parameters that are often optimized include the molar ratio of reactants, catalyst loading, reaction temperature, and the removal of water, a byproduct of the esterification reaction. researchgate.net For instance, in the synthesis of other alkyl chloroacetates, a molar ratio of alcohol to chloroacetic acid of 1.2:1 and a reaction temperature of 80-85°C have been found to be effective. researchgate.net The continuous removal of water, often through azeotropic distillation with a suitable solvent like benzene (B151609) or cyclohexane (B81311), is critical to shift the equilibrium towards the product side and enhance the conversion. researchgate.netscielo.br

A study on the synthesis of isopropyl chloroacetate using lanthanum dodecyl sulfate (B86663) as a catalyst highlights the importance of optimizing various factors. scielo.br The research demonstrated that under optimized conditions, including a specific molar ratio of isopropanol (B130326) to chloroacetic acid, catalyst concentration, and the use of cyclohexane as a water-carrying agent, a high conversion of 98.3% could be achieved. scielo.br

Alternative Synthetic Routes and Their Comparative Analysis

An alternative and often more reactive pathway for the synthesis of this compound involves the use of chloroacetyl chloride instead of chloroacetic acid. The reaction between an alcohol and an acyl chloride is typically much faster and not reversible, proceeding vigorously at room temperature. libretexts.org

A documented procedure for the synthesis of similar alkyl chloroacetates, such as 1-decyl chloroacetate, involves the dropwise addition of chloroacetyl chloride to a stirred mixture of the corresponding alcohol and a base, like potassium carbonate, in a solvent such as dry benzene. pubcompare.ai The base is crucial for neutralizing the hydrogen chloride gas that is evolved during the reaction. libretexts.org The reaction is typically carried out at room temperature for several hours. pubcompare.ai Following the reaction, a series of washing steps with water and a sodium bicarbonate solution are performed to remove any unreacted starting materials and byproducts, yielding the desired ester after solvent removal. pubcompare.ai

Comparative Analysis:

| Feature | Esterification with Chloroacetic Acid | Esterification with Chloroacetyl Chloride |

| Reactivity | Slower, equilibrium-limited reaction. libretexts.org | Faster, generally irreversible reaction. libretexts.org |

| Catalyst | Requires an acid catalyst (e.g., H₂SO₄, solid acids). zsmu.edu.uanih.gov | Does not typically require a catalyst but necessitates a base to neutralize HCl. libretexts.orgpubcompare.ai |

| Byproducts | Water, which needs to be removed to drive the reaction forward. researchgate.net | Hydrogen chloride, a corrosive gas that needs to be neutralized. libretexts.org |

| Reaction Conditions | Often requires heating to achieve a reasonable rate. libretexts.org | Can often proceed at room temperature. pubcompare.ai |

| Yield | Can be high with proper process optimization and water removal. scielo.br | Generally high due to the irreversible nature of the reaction. |

Advanced Synthetic Strategies for this compound and Analogues

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced strategies for the production of this compound and its analogues, including the use of microwave irradiation and the development of novel catalyst systems.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can lead to significantly shorter reaction times, higher yields, and sometimes, improved product selectivity compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. researchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technique to other esterifications and related reactions suggests its potential. For example, microwave irradiation has been effectively used in the synthesis of various heterocyclic compounds and in amination reactions, demonstrating its broad applicability in organic synthesis. nih.govnih.gov The synthesis of 3-hydroxy-2-oxindoles, for instance, was achieved with high yields in short reaction times (5–10 minutes) using microwave activation. nih.gov

Investigation of Catalyst Systems for Enhanced Reaction Efficiency

Research into novel catalyst systems is a key area for improving the synthesis of chloroacetate esters. The goal is to develop catalysts that are highly active, selective, reusable, and environmentally benign.

One promising area of research is the use of ionic liquids as catalysts. nih.gov For instance, a thermoregulated ionic liquid based on a vanadium-substituted polyoxometalate has been shown to be a highly efficient and reusable catalyst for the esterification of chloroacetic acid with n-amyl alcohol. nih.gov This catalyst forms a homogeneous system with the reactants at the reaction temperature, facilitating the reaction, and then precipitates out upon cooling, allowing for easy separation and recycling. nih.gov

Another approach involves the use of metal salts of methanesulfonic acid. Zinc methanesulfonate (B1217627) has been demonstrated to be an effective catalyst for the esterification of chloroacetic acid with various alcohols, including isopropanol. researchgate.net The study found that the catalyst is active, reusable, and easy to handle. researchgate.net Similarly, lanthanide methanesulfonates have also shown excellent catalytic activity in these reactions. researchgate.net

The development of multi-component liquid catalysts for the production of chloroacetic acid itself, a key precursor, also highlights the ongoing innovation in this field. google.com These complex catalyst systems, containing components like acetyl chloride, disulfide dichloride, and various metal salts, aim to improve reaction rates and selectivity. google.com

Green Chemistry Principles in Chloroacetate Ester Production

The principles of green chemistry are increasingly being applied to the synthesis of chloroacetate esters to minimize environmental impact. This includes the use of safer solvents, renewable raw materials, and energy-efficient processes.

The development of solvent-free reaction conditions is a significant step towards greener synthesis. For instance, the synthesis of certain esters has been successfully carried out in a solvent-free system using lipase (B570770) as a biocatalyst. scirp.org This approach not only eliminates the need for potentially harmful organic solvents but can also lead to high conversion and selectivity. scirp.org

The use of solid-supported catalysts and recyclable catalysts, such as the thermoregulated ionic liquids and solid acids mentioned earlier, aligns with the principles of green chemistry by reducing waste and improving process efficiency. nih.gov The goal is to develop catalytic systems that can be easily separated from the reaction mixture and reused multiple times without a significant loss in activity. nih.gov

Elucidation of Reaction Mechanisms Involving this compound

The chemical behavior of this compound is predominantly characterized by the reactivity of the chloroacetyl group. Mechanistic understanding is crucial for controlling reaction outcomes and designing synthetic pathways for its derivatives.

Nucleophilic Substitution Pathways and Electrophilic Reactivity Analysis

The primary reaction pathway for this compound involves nucleophilic substitution. The molecule possesses two principal electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bonded to the chlorine atom. The reactivity of these sites is influenced by the electronic effects within the chloroacetate moiety.

The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This activation facilitates the displacement of the chloride ion, which is a good leaving group. Consequently, the predominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the α-carbon, leading to the formation of a new bond and the expulsion of the chloride. This type of reaction is common for chloroacetate esters when reacted with various nucleophiles in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF), often with potassium iodide added to catalyze the reaction through the in-situ formation of a more reactive iodoacetate intermediate. researchgate.net

While the carbonyl carbon is also electrophilic, nucleophilic acyl substitution is generally less favored compared to SN2 at the α-carbon. This is because the C-Cl bond is more labile and the α-carbon is more activated towards substitution. However, under forcing conditions, such as saponification with a strong base like sodium hydroxide (B78521), attack at the carbonyl carbon can occur, leading to hydrolysis and the formation of undecanol (B1663989) and a chloroacetate salt. noaa.gov

Table 1: Analysis of Electrophilic Sites and Nucleophilic Reactivity

| Site of Attack | Reaction Type | Relative Reactivity | Common Nucleophiles | Typical Products |

| α-Carbon | SN2 Substitution | High | Amines, Thiolates, Azides, Carboxylates | Undecyl-substituted acetate (B1210297) derivatives |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Lower | Hydroxide (strong base/heat) | Undecanol, Chloroacetic acid/salt |

Stereochemical Aspects and Chiral Selectivity in Derivative Formation

Stereochemistry becomes a critical consideration when this compound is used to synthesize chiral molecules. rijournals.com The α-carbon of this compound is prochiral, meaning it is not a stereocenter itself but can be converted into one upon substitution with an appropriate nucleophile, provided the two remaining hydrogens are differentiated.

The formation of chiral derivatives from this compound can be achieved through several strategies:

Reaction with a Chiral Nucleophile: When this compound reacts with a chiral, non-racemic nucleophile, the resulting products are diastereomers. The inherent chirality of the nucleophile can influence the transition state energies, leading to a preferential formation of one diastereomer over the other (diastereoselectivity).

Use of Chiral Catalysts: A powerful method for achieving enantioselectivity is through the use of chiral catalysts. These catalysts, such as chiral phase-transfer catalysts or chiral Lewis acids, can create a chiral environment around the this compound molecule. rsc.org This chiral environment directs the incoming nucleophile to attack one face of the prochiral α-carbon preferentially, leading to the formation of one enantiomer of the product in excess. nih.gov For example, aldol (B89426) reactions of chloroacetate esters using chiral auxiliaries or catalysts have been shown to proceed with high diastereoselectivity. nih.gov This allows for the controlled synthesis of optically active compounds. nih.gov

The SN2 mechanism inherently involves an inversion of stereochemistry. If a reaction were to occur at a chiral center, the configuration would be inverted. In the case of the prochiral α-carbon of this compound, the chiral catalyst or auxiliary effectively controls the facial selectivity of the nucleophilic attack.

Derivatization and Functionalization Strategies

Synthesis of Diverse Undecyl Chloroacetate (B1199739) Derivatives

The chloroacetate moiety of undecyl chloroacetate is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone for the synthesis of its diverse derivatives.

The synthesis of heterocyclic compounds is a major area in medicinal and materials chemistry. This compound can serve as a key building block for incorporating a long alkyl chain into these scaffolds, which can significantly modify their physicochemical properties such as solubility and membrane permeability.

Quinazolinones: Quinazolinone is a fused heterocyclic system that is a common core in many pharmacologically active compounds. frontiersin.orgrsc.org General synthetic routes often involve the condensation of anthranilic acid derivatives with other reagents. rsc.orgorganic-chemistry.org A plausible strategy for incorporating the undecyl moiety involves the N-alkylation of a pre-formed quinazolinone or, more directly, by reacting an appropriate amino-precursor with this compound. For instance, the reaction of a 2-aminobenzamide (B116534) with this compound could lead to an intermediate that, upon cyclization, yields a 2-substituted quinazolinone bearing the undecyloxyacetyl group.

Thiazolidinediones (TZDs): The thiazolidinedione ring is a privileged scaffold in medicinal chemistry. researchgate.net A common and effective method for synthesizing the TZD core is the reaction of a chloroacetic acid ester with thiourea (B124793) or a substituted thiourea. researchgate.netnih.gov In this context, this compound can be used directly in place of simpler esters like ethyl chloroacetate. The reaction proceeds by the initial S-alkylation of thiourea with this compound, followed by intramolecular cyclization and hydrolysis to afford the 2,4-thiazolidinedione (B21345) ring, which would be N-substituted with the undecyl group from the ester. This approach provides a straightforward method to synthesize novel TZD derivatives with a long lipophilic tail. nih.gov

Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant applications. rsc.orgmdpi.com Their synthesis often involves the condensation of 2-aminothiophenol (B119425) with various electrophiles like aldehydes or acyl chlorides. mdpi.comnih.gov this compound can be used in a similar manner. The reaction between 2-aminothiophenol and this compound would lead to the formation of a 2-substituted benzothiazole (B30560) where the substituent is an undecyloxymethyl group, attached via a thioether linkage resulting from the displacement of the chloride. Alternatively, a pre-formed 2-aminobenzothiazole (B30445) can be acylated with chloroacetyl chloride, and the resulting chloroacetamide derivative can be used in subsequent reactions. nih.gov

Table 1: Potential Heterocyclic Derivatives from this compound This table is interactive. You can sort and filter the data.

| Heterocyclic Core | Potential Synthetic Precursor | Resulting Derivative Structure |

|---|---|---|

| Quinazolinone | 2-Aminobenzamide | 2-(undecyloxymethyl)-quinazolin-4(3H)-one |

| Thiazolidinedione | Thiourea | 3-undecylthiazolidine-2,4-dione |

| Benzothiazole | 2-Aminothiophenol | 2-((benzothiazol-2-yl)thiomethyl)undecyl ether |

Quaternary ammonium (B1175870) compounds (QACs), often called "quats," are positively charged polyatomic ions with the structure [NR₄]⁺. wikipedia.org They are widely used as surfactants, disinfectants, and phase-transfer catalysts. mass.govnih.govmountsinai.org The synthesis of QACs is typically achieved through the alkylation of tertiary amines, a reaction known as the Menshutkin reaction. wikipedia.org

This compound is an effective alkylating agent for this purpose. The reaction with a tertiary amine (R₃N) results in the formation of a quaternary ammonium salt. The resulting cation possesses a long undecyl chain, which imparts significant surface activity, and a reactive ester group that could be further modified. These structural features are highly desirable for applications in antimicrobial formulations and as fabric softeners. wikipedia.orgmass.gov

Reaction Scheme: Cl-CH₂-C(=O)O-(CH₂)₁₀CH₃ + R₃N → [R₃N⁺-CH₂-C(=O)O-(CH₂)₁₀CH₃] Cl⁻

The dual functionality of this compound makes it a candidate for constructing complex architectures like macrocycles and supramolecular assemblies. The reactive chloro group can be used to link the molecule to other fragments, while the long undecyl chain can drive assembly through non-covalent interactions.

For macrocycle synthesis, this compound can be reacted with a bifunctional nucleophile. For example, reaction with a diol or a diamine under high-dilution conditions could lead to the formation of a macrocyclic ether or lactam, respectively, where the undecyl ester group becomes part of the large ring structure. Thioesterase-catalyzed macrocyclization is another advanced strategy where ester bonds play a crucial role in the ring-closing step. nih.gov

In supramolecular chemistry, the amphiphilic nature of derivatives made from this compound is key. By substituting the chloride with a polar head group, an amphiphilic molecule is created. In aqueous media, these molecules can self-assemble into micelles, vesicles, or other aggregates, driven by the hydrophobic effect of the undecyl tails.

In synthetic chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. frontierspecialtychemicals.com this compound is a versatile building block due to several key features:

Orthogonal Reactivity: It possesses two distinct reactive sites—the C-Cl bond and the ester carbonyl. The chloride is susceptible to nucleophilic substitution, while the ester can undergo hydrolysis or transesterification under different conditions. This allows for sequential, controlled modifications.

Lipophilic Tail: The C11 undecyl chain provides a substantial nonpolar segment, useful for tuning the solubility and physical properties of the target molecule.

Flexible Linker: The -O-CH₂-C(=O)- moiety provides a flexible spacer that can be advantageous in the design of molecules requiring specific conformations.

These attributes make this compound a valuable precursor for a variety of specialty chemicals, including active ingredients in personal care products, specialized lubricants, and functional polymers.

This compound as a Precursor in Complex Molecule Construction

Beyond its use in creating derivatives with specific properties, this compound also serves as a starting point for the construction of more intricate molecules, such as ligands for metal coordination or fragments for larger bioactive compounds.

Ligands are molecules that bind to a central metal atom to form a coordination complex. mdpi.com Chelating agents are a special type of ligand that can form two or more separate bonds to a single metal ion. The design of new ligands is crucial for applications ranging from catalysis to analytical chemistry and biomedical imaging.

This compound is an excellent precursor for creating amphiphilic ligands. The synthetic strategy involves substituting the reactive chloride with a known metal-binding group (a chelating head). For example, reacting this compound with nucleophiles such as ethylenediamine (B42938), pyridine-2-thiol, or iminodiacetic acid would yield ligands with a chelating headgroup and a long lipophilic tail.

Potential Ligand Synthesis:

From Ethylenediamine: Results in an N-substituted ethylenediamine ligand capable of bidentate coordination.

From Glycine: Creates a ligand with an aminocarboxylate headgroup, suitable for chelating various metal ions.

The presence of the undecyl tail can be exploited to create phase-transfer catalysts or to anchor metal complexes to surfaces or within lipid membranes. The design principles for such ligands consider not just the binding affinity of the headgroup but also the emergent properties conferred by the long alkyl chain, such as self-assembly or altered solubility. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Quinazolinone |

| Thiazolidinedione |

| Benzothiazole |

| Ethyl chloroacetate |

| Thiourea |

| 2-Aminobenzamide |

| 2-Aminothiophenol |

| Chloroacetyl chloride |

| Quaternary ammonium compound |

| Ethylenediamine |

| Pyridine-2-thiol |

| Iminodiacetic acid |

Integration into Natural Product Analogues and Bio-inspired Scaffolds

The development of novel therapeutic agents and functional biomaterials frequently draws inspiration from the intricate structures of natural products. The incorporation of this compound into these frameworks can be envisioned through several key chemical transformations, primarily aimed at introducing a lipophilic tail to a bioactive core or a bio-inspired backbone. This modification can profoundly influence the physicochemical properties of the resulting analogues, such as their solubility, membrane permeability, and pharmacokinetic profile. While direct documented applications of this compound in this specific context are not extensively reported in the literature, its potential can be extrapolated from known reactions of similar haloacetate esters.

Lipophilic Modification of Natural Product Scaffolds

One of the most promising applications of this compound lies in the lipophilic modification of natural products. The long undecyl chain can serve as a lipidic anchor, facilitating the interaction of the modified natural product with cellular membranes or other hydrophobic environments. This strategy is particularly relevant for enhancing the bioavailability of polar natural products or for developing targeted drug delivery systems.

A plausible approach for this modification is the Williamson ether synthesis , a robust and widely used method for forming ether linkages. nih.govnih.govnih.govnih.gov In this scenario, a hydroxyl group present on a natural product scaffold can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

For instance, the numerous hydroxyl groups present in flavonoids, a class of natural products with a wide range of biological activities, could be targeted for alkylation with this compound. nih.govresearchgate.net This would result in flavonoid ethers with appended lipophilic chains, potentially altering their antioxidant and cell signaling properties. Similarly, steroid-based natural products, which often possess hydroxyl functionalities, could be alkylated to enhance their lipophilicity and modify their interaction with steroid receptors. nih.govnih.govwikipedia.org

The following table illustrates a hypothetical reaction scheme for the lipophilic modification of a generic flavonoid scaffold using this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| Flavonoid with -OH group | This compound | Williamson Ether Synthesis | O-undecyl-carboxymethyl Flavonoid Ether |

| Steroid with -OH group | This compound | Williamson Ether Synthesis | O-undecyl-carboxymethyl Steroid Ether |

| Thiol-containing Natural Product | This compound | Thioether Synthesis | S-undecyl-carboxymethyl Thioether Derivative |

It is important to note that the reactivity of different hydroxyl groups on a complex natural product can vary, and regioselectivity would be a key consideration in such synthetic endeavors.

Construction of Bio-inspired Scaffolds with Lipidic Side Chains

Beyond the modification of existing natural products, this compound can be envisioned as a building block in the de novo synthesis of bio-inspired scaffolds. These scaffolds often aim to mimic the structural motifs found in nature to create novel materials with specific functions.

The Darzens condensation represents another powerful tool where this compound could be employed. nih.govwikipedia.orgresearchgate.netrsc.org This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. In this context, a bio-inspired scaffold containing a ketone or aldehyde functionality could be reacted with this compound to introduce a lipophilic side chain bearing a reactive epoxide ring. This epoxide can then be further functionalized, allowing for the attachment of other molecular entities or for the creation of cross-linked biomaterials.

For example, in the design of synthetic glycolipid analogues, which are inspired by naturally occurring glycolipids and have applications in immunology and as surfactants, this compound could potentially be used to introduce the lipid component. researchgate.netmdpi.comresearchgate.net A carbohydrate-derived aldehyde could undergo a Darzens condensation with this compound to yield a long-chain epoxy ester, which could then be further elaborated to the final glycolipid analogue.

The table below outlines a hypothetical application of the Darzens condensation using this compound in the synthesis of a bio-inspired scaffold.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| Aldehyde-functionalized Scaffold | This compound | Darzens Condensation | Scaffold with undecyl glycidic ester side chain |

| Ketone-functionalized Scaffold | This compound | Darzens Condensation | Scaffold with substituted undecyl glycidic ester side chain |

The long alkyl chain of this compound makes it a valuable tool for imparting amphiphilic character to bio-inspired scaffolds, a key feature in the self-assembly of many biological structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing undecyl chloroacetate (B1199739). The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton.

For the undecyl portion of the molecule, the ¹H NMR spectrum would be expected to show a triplet for the terminal methyl (CH₃) group, a series of multiplets for the methylene (B1212753) (CH₂) groups of the long alkyl chain, and a distinct triplet for the methylene group attached to the ester oxygen (-O-CH₂-). The methylene group adjacent to the chlorine atom in the chloroacetyl moiety would appear as a singlet further downfield due to the electron-withdrawing effect of both the chlorine and the carbonyl group.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom in a unique electronic environment. oregonstate.edu The carbon of the carbonyl group (C=O) would appear at a characteristic downfield chemical shift. The carbon atom bonded to chlorine (Cl-CH₂-) would also be significantly shifted downfield. The carbons of the undecyl chain would have chemical shifts in the typical alkane region. oregonstate.edunmrs.io

Data Table: Predicted ¹H NMR Chemical Shifts for Undecyl Chloroacetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~0.88 | Triplet |

| -(CH₂)₉- | ~1.26 | Multiplet |

| -O-CH₂- | ~4.1-4.3 | Triplet |

Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| Cl-CH₂- | ~41 |

| -O-CH₂- | ~66 |

| -(CH₂)₉- | ~22-32 |

While one-dimensional NMR is often sufficient for a simple molecule like this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives or mixtures. COSY would reveal the coupling between adjacent protons in the undecyl chain, while HSQC would correlate each proton signal with its directly attached carbon atom. For more complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons, aiding in piecing together the molecular structure. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. nih.gov

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. aidic.itdaneshyari.comnih.gov The gas chromatogram can confirm the purity of the sample, while the mass spectrum provides definitive identification. japsonline.com

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M and M+2 pattern, with the M+2 peak having about one-third the intensity of the M peak. youtube.com

Common fragmentation patterns would involve the cleavage of the ester linkage and the loss of the undecyl group or the chloroacetyl group. Key fragment ions that might be observed include those corresponding to the undecyl cation and the chloroacetyl cation. The NIST Mass Spectrometry Data Center reports a top peak at m/z 83, with other significant peaks at m/z 69 and 55 for this compound. nih.gov

Data Table: Key Mass Spectrometry Data for this compound

| Feature | Observation |

|---|---|

| Molecular Formula | C₁₃H₂₅ClO₂ nih.gov |

| Molecular Weight | 248.79 g/mol nih.gov |

| Molecular Ion Peak (M) | m/z 248 (for ³⁵Cl) |

| M+2 Peak | m/z 250 (for ³⁷Cl) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. utdallas.edu

The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. libretexts.orgpressbooks.pub The C-O stretching vibration of the ester would appear in the 1150-1250 cm⁻¹ region. libretexts.org The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would be observed around 2850-2960 cm⁻¹. pressbooks.pub

Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1740 pressbooks.pub |

| C-O (Ester) | Stretch | ~1200 pressbooks.pub |

| C-H (Alkane) | Stretch | 2850-2960 pressbooks.pub |

Complementary Spectroscopic Techniques for Comprehensive Structural Insight

While NMR, MS, and IR are the primary tools for the structural elucidation of this compound, other techniques could provide complementary information. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy could be used, although it is less informative for this compound as it lacks extensive chromophores. Raman spectroscopy could also provide information on the vibrational modes of the molecule, complementing the IR data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic behavior of molecules. However, specific applications of these methods to undecyl chloroacetate (B1199739) are not documented in current literature.

Density Functional Theory (DFT) in Reaction Pathway Analysis and Transition State Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms. For esters, DFT can be employed to model processes like hydrolysis, transesterification, and reduction. rsc.org Studies on other esters have successfully used DFT to calculate the activation energies of transition states, providing a theoretical basis for understanding their reactivity. rsc.org For instance, research on acid-catalyzed esterification and hydrolysis has utilized DFT to reveal that the protonation of the ester's alkyl-oxygen is a critical rate-controlling step, leading to the formation of a highly reactive acylium ion. rsc.org

A hypothetical DFT study on undecyl chloroacetate would likely focus on the influence of the long undecyl chain and the electron-withdrawing chloroacetyl group on the stability of intermediates and transition states in reactions such as nucleophilic acyl substitution. The calculations could predict the most likely pathways for its synthesis and degradation.

Molecular Orbital Theory Applications to Understand Bonding and Stability

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule, which is fundamental to its stability and reactivity. For this compound, an MO analysis would describe the bonding between the undecyl group, the ester linkage, and the chloroacetyl moiety. It would highlight the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting its behavior in chemical reactions. The electron-withdrawing nature of the chlorine atom would be expected to lower the energy of the LUMO, making the carbonyl carbon more susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the movement and interactions of atoms and molecules over time. Such studies would be particularly insightful for a molecule like this compound with its significant nonpolar alkyl chain.

Analysis of Aggregation Phenomena in Undecyl-Containing Systems

The long undecyl chain in this compound suggests a propensity for self-aggregation in certain environments, driven by hydrophobic interactions. MD simulations could model how these molecules might arrange themselves in solution or at interfaces. Studies on other long-chain alkyl compounds have demonstrated their ability to form micelles or other aggregates. nih.gov For example, research on sulfated alkyl oligosaccharides with long-chain alkyl groups has shown that these chains can penetrate and anchor within lipid bilayers, a process that could be visualized and analyzed using MD simulations. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation of a flexible molecule like this compound and its reactivity. MD simulations can explicitly model the interactions between the solute and solvent molecules. In a polar solvent, the undecyl chain would likely adopt a more compact conformation to minimize unfavorable interactions, while the polar ester and chloroacetyl groups would be solvated. In a nonpolar solvent, the chain would be more extended. These conformational changes can, in turn, affect the accessibility of the reactive sites and thus the reaction rates.

In Silico Modeling for Structure-Property Relationships (QSARs for chemical processes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. For chemical processes, QSARs can predict reactivity, reaction rates, or the efficiency of a compound in a particular chemical transformation.

Developing a QSAR model for a series of alkyl chloroacetates, including the undecyl derivative, could allow for the prediction of properties such as their rate of hydrolysis or their effectiveness as alkylating agents based on descriptors like chain length, hydrophobicity (logP), and electronic parameters. However, no such specific QSAR studies for this compound have been reported. The development of such models would require a dataset of experimentally determined properties for a series of related compounds, which does not appear to be available in the current body of scientific literature.

Computational Approaches in Catalyst Design and Mechanistic Insights for Chloroacetate Ester Reactions

Computational and theoretical chemistry have become indispensable tools for elucidating reaction mechanisms and designing novel catalysts for a variety of chemical transformations, including those involving chloroacetate esters. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related chloroacetic acid and chloroacetate ester reactions provides significant insights. These studies, often employing quantum chemical methods like Density Functional Theory (DFT), offer a molecular-level understanding of reactivity, transition states, and the role of catalysts, which is directly applicable to the synthesis and reactions of this compound.

Mechanistic Insights from Computational Studies

The esterification of carboxylic acids, such as chloroacetic acid, with alcohols to form esters like this compound, is a classic organic reaction. Computational methods have been instrumental in detailing the nuanced mechanisms of these reactions, which can proceed through different pathways depending on the conditions and catalysts used.

For instance, DFT studies have been used to investigate the uncatalyzed esterification reaction between acetic acid and methanol (B129727), providing a model for understanding the esterification of its halogenated analogue, chloroacetic acid. researchgate.net These studies analyze the transition state structures, such as 4-membered or 6-membered rings, and calculate the activation energy barriers for the reaction. researchgate.net The free energy of activation for the reaction of acetic acid with methanol was calculated to be 36 kcal mol⁻¹, highlighting a significant energy barrier in the absence of a catalyst. researchgate.net The presence of the electron-withdrawing chlorine atom in chloroacetic acid increases the positive charge on the carboxyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the reaction compared to acetic acid. researchcommons.org This is reflected in the pKa values, where a lower value indicates a stronger acid and often greater reactivity in esterification. researchcommons.org

Quantum chemical calculations have also shed light on the atmospheric chemistry of chloroacetic acid, revealing complex multiphase formation pathways involving various volatile organic compounds and chlorine species. copernicus.orgcopernicus.org These studies use computational models to simulate reaction pathways and energy profiles, demonstrating that gas-phase reactions alone are insufficient to explain observed concentrations and that heterogeneous conversion on aerosols plays a crucial role. copernicus.orgcopernicus.org While focused on atmospheric formation, the mechanistic principles and computational approaches are relevant to understanding the fundamental reactivity of the chloroacetate moiety.

Catalyst Design and Optimization

Computational chemistry plays a pivotal role in the rational design of catalysts for esterification and other reactions involving chloroacetate esters. youtube.com Instead of relying solely on experimental trial-and-error, computational models can predict the efficacy of a potential catalyst, saving time and resources. youtube.com

For example, in acid-catalyzed esterification, a strong acid like sulfuric acid is often used to protonate the carbonyl oxygen of the chloroacetic acid. youtube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more readily attacked by the weakly nucleophilic oxygen of the alcohol (e.g., undecan-1-ol). libretexts.org Computational models can quantify this increase in electrophilicity and model the entire catalytic cycle, including the formation of the tetrahedral intermediate and the subsequent elimination of water. libretexts.org

Theoretical studies have also guided the development of novel organocatalysts. An in silico study on hydrogen-bonded complexes between thiourea (B124793) catalysts and electrophiles led to the identification of a highly active N-tosyl urea (B33335) catalyst for addition reactions to epoxides. nih.gov This principle of using computational screening to identify catalysts that can activate substrates through specific interactions like hydrogen bonding is directly applicable to reactions of chloroacetate esters. A well-designed catalyst could, for instance, activate the carbonyl group of this compound towards nucleophilic substitution.

The table below summarizes key data from computational and related studies, illustrating the impact of molecular structure on reactivity.

| Compound/Reaction | Parameter | Value | Source of Information |

| Acetic Acid | pKa | 4.76 | researchcommons.org |

| Chloroacetic Acid | pKa | 2.86 | researchcommons.org |

| Dichloroacetic Acid | pKa | 1.29 | researchcommons.org |

| Trichloroacetic Acid | pKa | 0.65 | researchcommons.org |

| Acetic Acid + Methanol | Free Energy of Activation (uncatalyzed) | 36 kcal mol⁻¹ | researchgate.net |

| Acetyl Chloride + Methanol | Free Energy of Activation (uncatalyzed) | 21 kcal mol⁻¹ | researchgate.net |

This data clearly demonstrates the electronic effect of the chlorine substituent, which significantly increases the acidity (lower pKa) of the carboxylic acid. researchcommons.org This increased acidity correlates with a lower activation energy for related reactions, as seen in the comparison between acetic acid and the more reactive acetyl chloride. researchgate.net Computational approaches allow for the precise calculation of these parameters, guiding the selection of substrates and reaction conditions for optimal synthesis of esters like this compound.

Polymer Science and Advanced Material Applications

Undecyl Chloroacetate (B1199739) in Controlled Polymerization Techniques

Controlled/"living" polymerization techniques are pivotal in modern polymer synthesis, enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The potential utility of undecyl chloroacetate as a component in these systems is an area of scientific interest.

Atom Transfer Radical Polymerization (ATRP) as an Initiator

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization that typically employs an alkyl halide as an initiator in the presence of a transition metal complex. While various alkyl halides have been successfully used as ATRP initiators, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the use of this compound for this purpose. The reactivity of the carbon-chlorine bond in the chloroacetate group is a key factor in its potential efficacy as an ATRP initiator. Further research is required to determine the kinetic parameters and the level of control achievable with this compound in ATRP of various monomers.

Design and Synthesis of Novel Polymeric Architectures

The synthesis of complex polymeric architectures, such as functional macromonomers and block copolymers, is a cornerstone of modern materials science. The chloroacetate functionality of this compound presents a potential handle for such syntheses.

Functionalization of Macromonomers with Chloroacetate Groups

Macromonomers are polymers with a polymerizable end-group, which can be copolymerized to form graft or comb-like polymers. The introduction of reactive groups, such as chloroacetate, onto a macromonomer can provide sites for further chemical modification or for initiating a second polymerization. While general methods for the functionalization of polymers exist, there is no specific information available in the scientific literature describing the use of this compound to functionalize macromonomers with chloroacetate groups.

Block Copolymer Synthesis Incorporating this compound-Derived Units

Block copolymers are comprised of two or more distinct polymer blocks, leading to unique phase-separated nanostructures and properties. sigmaaldrich.comharth-research-group.org One common method to synthesize block copolymers is to use a macroinitiator, which is a polymer chain with an active initiating site at its end. A polymer prepared using an initiator containing a chloroacetate group could potentially serve as a macroinitiator for a subsequent polymerization, such as ATRP or another living polymerization technique. nih.gov However, the scientific literature lacks specific examples of block copolymer synthesis where a polymer derived from this compound is used as a macroinitiator.

Development of Advanced Polymer Materials with Tailored Properties

The incorporation of specific functional molecules into a polymer matrix is a key strategy for developing advanced materials with tailored properties. While direct studies on this compound are limited, research on a structurally similar compound, cetyl chloroacetate (with a C16 alkyl chain), provides valuable insights into the potential applications of long-chain alkyl chloroacetates in materials science.

Recent research has demonstrated the successful integration of cetyl chloroacetate into epoxy resins to create materials with enhanced antibacterial properties. The chloroacetate-decorated epoxy resins were synthesized through a ring-opening reaction, followed by a reaction with tertiary amine-based curing agents to form betaine (B1666868) ester-decorated epoxy thermosets. These materials exhibited not only tunable degradation in environments mimicking seawater but also significant bactericidal activity.

The following table summarizes the key findings related to the bactericidal performance of an epoxy resin modified with cetyl chloroacetate (MF10-CCA1-PMD):

| Property | Value | Reference |

| Bactericide Rate against Staphylococcus aureus | 99.34% | acs.org |

These findings suggest that this compound, with its similar long alkyl chain and reactive chloroacetate group, could also be a promising candidate for developing functionalized polymers with tailored properties, such as antimicrobial surfaces or degradable materials. The undecyl chain could impart hydrophobicity and influence the material's interaction with biological interfaces. Further investigation into the use of this compound in such applications is warranted to explore its full potential in the development of advanced polymer materials.

Supramolecular Polymer Assemblies from this compound Precursors

Supramolecular polymers are distinguished by their assembly through non-covalent interactions such as hydrogen bonding, host-guest interactions, and π-π stacking. mdpi.com These dynamic and reversible linkages endow the resulting materials with adaptive and responsive properties. mdpi.com

While no direct synthesis of supramolecular polymers from this compound is reported, one could hypothesize its use as a building block. The undecyl chain could drive self-assembly through hydrophobic interactions in aqueous media. Furthermore, the chloroacetate group could be functionalized with moieties capable of specific non-covalent interactions. For instance, substitution of the chloride with a group capable of hydrogen bonding or a guest molecule for a macrocyclic host could transform this compound into a monomer for supramolecular polymerization.

A hypothetical pathway could involve:

Functionalization: Reaction of this compound with a molecule containing a recognition site (e.g., a ureido-pyrimidine unit for hydrogen bonding).

Self-Assembly: The resulting functionalized undecyl derivative could then self-assemble in a suitable solvent due to the interplay of the specific interactions of the functional group and the van der Waals forces of the undecyl chains.

The characteristics of such a hypothetical assembly are presented in the table below.

| Property | Hypothetical Value/Characteristic | Influencing Factor |

| Assembly Driving Force | Hydrophobic interactions, Hydrogen bonding | Undecyl chain, Functionalized headgroup |

| Solvent System | Polar solvents (e.g., water, alcohols) | To promote hydrophobic collapse |

| Potential Morphology | Micelles, vesicles, or fibers | Balance of hydrophilic/hydrophobic parts |

Exploration of this compound in Polymer Network Formation

Polymer networks consist of crosslinked polymer chains, forming a three-dimensional structure. nih.gov The properties of these networks are highly dependent on the monomer, crosslinker, and polymerization method. mdpi.com The incorporation of long alkyl chains, such as the undecyl group, can influence the flexibility, toughness, and glass transition temperature of the resulting network. mdpi.comnih.gov

This compound is not a traditional monomer for network formation as it only possesses one reactive site for chain growth in typical polymerization reactions. However, it could be incorporated into a polymer network through several theoretical strategies:

Post-Polymerization Modification: A pre-existing polymer with pendant reactive groups (e.g., hydroxyl or amine groups) could be functionalized by reaction with this compound. This would attach the this compound moiety as a side chain. Subsequent crosslinking of the chloroacetate groups through nucleophilic substitution with a multifunctional crosslinker could form a network.

Below is a table outlining the potential effects of incorporating this compound into a polymer network, based on the known effects of similar long-chain alkyl acrylates.

| Parameter | Expected Influence of Undecyl Group | Rationale |

| Glass Transition Temp. (Tg) | Decrease | The long, flexible alkyl chain increases free volume. mdpi.com |

| Toughness | Potentially increase energy dissipation | The undecyl chains can act as internal plasticizers. nih.gov |

| Hydrophobicity | Increase | The long hydrocarbon chain is nonpolar. |

| Crosslink Density | Dependent on modification extent | The degree of reaction with the chloroacetate group. |

Analytical and Methodological Advancements in Chloroacetate Ester Research

Development of Robust Analytical Methods for Esterification Process Monitoring

The effective monitoring of the esterification process is paramount for maximizing yield and ensuring the quality of the final chloroacetate (B1199739) ester product. Traditional methods for tracking the progress of esterification reactions often involve offline analysis, which can be time-consuming and may not provide a real-time understanding of the reaction kinetics.

A common approach for monitoring the production of chloroacetate esters is through the determination of the esterification rate by measuring the consumption of chloroacetic acid. asianpubs.orgasianpubs.org This is typically achieved by titrating samples from the reaction mixture with a standardized base solution to determine the remaining acid content at various time points. asianpubs.orgasianpubs.org However, a significant challenge in this method is the potential for hydrolysis of the newly formed ester, especially in the presence of water and alkaline conditions, which can lead to inaccurate results. asianpubs.orgasianpubs.org To address this, an improved method has been proposed that utilizes a standard solution of sodium methoxide (B1231860) in ethanol (B145695) instead of the conventional potassium hydroxide (B78521) solution. asianpubs.org This modification has been shown to effectively suppress the hydrolysis of the ester during titration, resulting in a more accurate determination of the esterification rate. asianpubs.org The endpoint of the titration is also more easily identified due to a longer chromogenic time. asianpubs.org

In a study monitoring the esterification of chloroacetic acid with butan-1-ol, gas chromatography was employed to analyze samples drawn from the reaction at various intervals. zsmu.edu.ua This allowed for the determination of the reaction rate constants by following the concentration changes of the reactants and products. zsmu.edu.uaresearchgate.net Such chromatographic monitoring provides a more detailed picture of the reaction progress than simple titration.

These advancements in analytical monitoring are crucial for the industrial production of chloroacetate esters like undecyl chloroacetate, enabling better control over the manufacturing process and ensuring a high-quality product.

Chromatographic Techniques for Separation and Purity Assessment of this compound and its Derivatives

Chromatography is an indispensable tool in the analysis of organic compounds, allowing for the separation, identification, and purification of components within a mixture. rsc.orgnih.gov For this compound and its derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal techniques for purity assessment and quality control.

HPLC is a highly sensitive and efficient technique for separating closely related compounds. researchgate.net While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for related compounds can be adapted. For instance, a method for the analysis of polymerized fatty acids using normal-phase HPLC with a flame ionization detector (FID) has been developed, which is suitable for separating large, less volatile molecules. researchgate.net Furthermore, HPLC has been used to enrich trace chlorinated species in a complex matrix of fatty acids, demonstrating its utility in separating chlorinated compounds from non-chlorinated starting materials and byproducts. researchgate.net

For the analysis of this compound, a reversed-phase HPLC method would likely be effective. A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection could be achieved using a UV detector, as the ester group provides some chromophoric activity, or a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) for higher sensitivity and specificity. The separation of chloroacetic acid and its derivatives has been demonstrated on mixed-mode columns, which could also be applicable to the analysis of reaction mixtures containing both the starting acid and the final ester product. sielc.com

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or CAD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical HPLC method based on common practices for similar compounds.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. impactfactor.org The PubChem database confirms the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. nih.gov

The optimization of GC parameters is crucial for achieving good separation and accurate quantification. A study on the indirect quantification of chloroacetyl chloride involved its conversion to methyl 2-chloroacetate (MCA) and subsequent analysis by GC with a flame ionization detector (GC-FID). japsonline.com The optimized conditions for this related, shorter-chain chloroacetate ester provide a valuable starting point for developing a method for this compound. japsonline.com Key parameters to optimize include the oven temperature program, injector temperature, and carrier gas flow rate. japsonline.com

A typical GC-MS analysis of this compound would involve a non-polar or medium-polarity capillary column. The mass spectrometer allows for the definitive identification of the compound based on its mass spectrum. zsmu.edu.ua The fragmentation pattern of butyl monochloroacetate, a related compound, has been shown to yield characteristic ions that can be used for its identification. zsmu.edu.ua

Below is a table outlining a potential optimized GC-MS method for this compound analysis, adapted from methods for similar compounds. japsonline.com

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| Injector Temperature | 250 °C |

| Detector (MS) Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table represents a potential GC-MS method based on established practices for analyzing long-chain esters.

Innovative Techniques for Reaction Monitoring and Process Control

The demand for more efficient and controlled chemical manufacturing has driven the development of innovative analytical techniques that allow for real-time monitoring and control of reaction processes.

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor chemical reactions as they occur, without the need for sampling. rsc.orgnih.gov These process analytical technologies (PAT) provide real-time data on the concentration of reactants, intermediates, and products, leading to a deeper understanding of reaction kinetics and mechanisms.

For instance, in-situ solid-state NMR spectroscopy has been successfully used to study the thermally induced polymerization of sodium chloroacetate. nih.gov This technique allowed for the simultaneous monitoring of the parent compound and the reaction products. nih.gov Similarly, in-situ IR spectroscopy has been employed to monitor the radical-initiated hydrosilylation process on silicon nanocrystal surfaces, providing valuable insights into the reaction mechanism. rsc.org While direct application to this compound synthesis is not widely reported, these examples highlight the potential of in-situ spectroscopy for monitoring the esterification of chloroacetic acid. An ATR-FTIR probe immersed in the reaction vessel could track the disappearance of the carboxylic acid C=O stretch and the appearance of the ester C=O stretch, providing a continuous profile of the reaction progress.

Micellar Electrokinetic Capillary Chromatography (MEKC) is a modification of capillary electrophoresis that allows for the separation of both charged and neutral molecules. nih.gov It is a high-efficiency separation technique that has found applications in various fields, including pharmaceutical analysis. nih.gov

While this compound itself is not a chiral molecule, MEKC is particularly powerful for the separation of enantiomers when a chiral selector is added to the mobile phase. nih.govnih.gov Chiral separations are crucial in many areas of chemistry, as enantiomers of a compound can have different biological activities. For derivatives of this compound that may be chiral, or for other chiral esters, MEKC offers a valuable analytical tool.

In MEKC for chiral separations, chiral surfactants or cyclodextrins are often added to the buffer. nih.gov These chiral selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their migration times and enabling their separation. nih.gov The separation of various amino acid esters has been successfully achieved using MEKC with cyclodextrin (B1172386) derivatives as chiral selectors. nih.gov This demonstrates the potential of MEKC for the enantioselective analysis of chiral chloroacetate esters or their derivatives.

Q & A

Q. What are the established synthetic routes for undecyl chloroacetate, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound typically involves esterification between chloroacetic acid and undecyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzyme-mediated processes. Optimization can be achieved by:

- Temperature control : Elevated temperatures (80–100°C) accelerate esterification but may increase side reactions like hydrolysis.

- Solvent selection : Non-polar solvents (e.g., toluene) improve miscibility and reduce water content, shifting equilibrium toward product formation .

- Catalyst screening : Lipases (e.g., Candida antarctica lipase B) offer greener alternatives with higher selectivity, reducing purification steps . Yield monitoring via HPLC or GC-MS is critical to track reaction progress and identify bottlenecks .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR confirm ester bond formation and alkyl chain integrity. Peaks at δ 4.1–4.3 ppm (CH adjacent to ester oxygen) and δ 170–175 ppm (carbonyl carbon) are diagnostic .

- FTIR : Absorbance at 1740–1760 cm (C=O stretch) and 1250–1300 cm (C-O ester bond) validate functional groups .

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) quantifies purity, while GC-MS identifies volatile impurities .

Q. How does this compound stability vary under different storage conditions, and what degradation products form?

Stability studies should assess:

- Hydrolysis : Exposure to moisture or alkaline conditions cleaves the ester bond, yielding chloroacetic acid and undecyl alcohol. Accelerated aging tests (40°C/75% RH) combined with TLC or LC-MS detect degradation .

- Thermal degradation : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while DSC monitors phase transitions .

- Light sensitivity : UV-Vis spectroscopy tracks photolytic byproducts, necessitating amber glass storage for light-sensitive batches .

Q. What are the acute toxicity profiles of this compound, and how should researchers mitigate exposure risks?

While specific data on this compound is limited, analogs like ethyl chloroacetate (UN 1181) are classified as Poisonous (PG II) . Mitigation strategies include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- PPE : Nitrile gloves and lab coats prevent dermal contact.

- Emergency protocols : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and selectivity of this compound in novel reactions?

Density Functional Theory (DFT) models:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the molecule, aiding in predicting reaction pathways (e.g., SN2 vs. elimination).

- Transition state analysis : Calculate activation energies for competing mechanisms, such as ester hydrolysis versus alkyl chain oxidation . Validation requires correlating computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental approaches resolve contradictions in reported kinetic data for this compound hydrolysis?

Contradictions may arise from solvent polarity, pH, or temperature variations. To address this:

- Design controlled experiments : Isolate variables (e.g., buffer ionic strength, catalyst presence) using a factorial design approach.

- Statistical analysis : Apply ANOVA to determine significant factors, and use Eyring plots to compare activation parameters across studies .

- Meta-analysis : Aggregate literature data with tools like PRISMA guidelines to identify methodological biases .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Strategies include:

- Solvent-free conditions : Microwave-assisted reactions reduce energy use and eliminate solvent waste.

- Biocatalysts : Immobilized lipases enable recyclability and milder reaction conditions (e.g., 40°C vs. 100°C) .

- Atom economy : Replace stoichiometric acid catalysts with recyclable ion-exchange resins . Metrics like E-factor and process mass intensity (PMI) quantify improvements .

Q. What role does this compound play in synthesizing functionalized surfactants, and how can interfacial activity be systematically evaluated?

The undecyl chain provides hydrophobicity, while the chloroacetate group allows further functionalization (e.g., quaternization for cationic surfactants). Evaluation methods:

Q. How do structural modifications to the alkyl chain or ester group alter the bioactivity of this compound derivatives?

Systematic SAR studies require:

- Variation of chain length : Synthesize analogs (e.g., decyl, dodecyl) to correlate hydrophobicity with antimicrobial efficacy.

- Functional group substitution : Replace chloro with bromo or fluoro to study electronic effects on reactivity.

- Biological assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/-negative bacteria and cytotoxicity screening (e.g., MTT assay) .

Q. What advanced spectroscopic techniques (e.g., XPS, TOF-SIMS) characterize surface interactions of this compound in material science applications?

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface composition and oxidation states (e.g., chlorine content on polymer coatings).

- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) : Maps spatial distribution of this compound on substrates at µm resolution.

- AFM-IR : Combines atomic force microscopy with infrared spectroscopy to correlate topography and chemical functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.